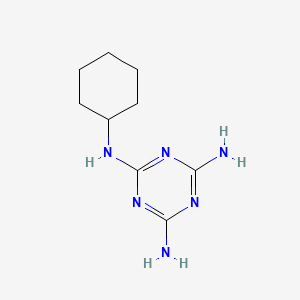

Cyclohexylmelamine

Description

Historical Context of Cyclohexylmelamine Research

The exploration of Cyclohexylmelamine is intrinsically linked to the broader history of melamine (B1676169) and its derivatives. Melamine (2,4,6-triamino-1,3,5-triazine) was first synthesized by Liebig in 1834. researchgate.netingentaconnect.com However, its industrial significance did not burgeon until the 1930s with the development of melamine-formaldehyde resins by Henkel. researchgate.net This paved the way for extensive research into various melamine derivatives to create materials with tailored properties for a wide array of applications, including polymers and biologically active compounds. researchgate.netingentaconnect.com

Early research into substituted triazines was significantly driven by the discovery of their herbicidal properties in the 1950s by J.R. Geigy Ltd. researchgate.net This led to the development of a large number of triazine-based compounds, although the focus was primarily on agricultural applications. Specific research into N-substituted melamines, including those with cyclic substituents, emerged from the desire to modify the properties of melamine-based polymers and to explore new applications. A 1958 patent described the use of melamine as a non-protein nitrogen source for cattle, indicating an early interest in its biological applications. wikipedia.org

A notable early example of a cyclohexyl-substituted melamine can be found in a patent detailing coating compositions. This patent describes the preparation of N,N',N''-tricyclohexylmelamine by reacting three moles of cyclohexylamine (B46788) with one mole of cyanuric chloride. google.com This indicates that by the mid-20th century, methods for synthesizing such compounds were established, and their utility in industrial applications like coatings was being explored. google.com The synthesis of N,N''-dicyclohexylmelamine was also described, involving the reaction of two moles of cyclohexylamine with one mole of 2,4-dichloro-6-amino-s-triazine. google.com These early developments laid the groundwork for more systematic studies of cyclohexyl-substituted melamines.

Contemporary Significance of Cyclohexylmelamine Studies

In recent years, the significance of Cyclohexylmelamine and related substituted triazines in academic research has expanded beyond their initial applications. The versatility of the 1,3,5-triazine (B166579) scaffold allows for a high degree of functionalization, making it a valuable building block in medicinal chemistry, materials science, and supramolecular chemistry. nih.govresearchgate.netrsc.org

The contemporary importance of functionalized triazines is highlighted by their diverse biological activities, including potential applications as anticancer, antiviral, and antimicrobial agents. nih.govbohrium.comglobalscitechocean.com The introduction of bulky, lipophilic groups like the cyclohexyl moiety can significantly influence the pharmacological properties of the parent melamine molecule. Research in medicinal chemistry actively explores how such substitutions affect the interaction of these compounds with biological targets. nih.gov

In the realm of materials science, functionalized triazines are investigated for their use in the development of novel polymers and photo- and electroluminescent materials. rsc.org The incorporation of cyclohexyl groups can impact the thermal stability, solubility, and mechanical properties of polymers. For instance, N-methylmelamines have been studied for manufacturing modified melamine formaldehyde (B43269) resins with reduced formaldehyde content. researchgate.net While specific research on cyclohexylmelamine's role in this area is not extensively documented in the provided results, the principles of modifying polymer properties through N-substitution are well-established.

Furthermore, the ability of melamine and its derivatives to form structured assemblies through hydrogen bonding makes them key components in supramolecular chemistry. rsc.org These assemblies can form a variety of nano- and micro-scale architectures with potential applications in sensing and as functional materials. rsc.org The cyclohexyl groups in Cyclohexylmelamine would sterically influence these self-assembly processes, offering a route to control the morphology and properties of the resulting supramolecular structures.

The synthesis of substituted 1,3,5-triazines remains an active area of research, with a focus on developing efficient and selective methods. The most common approach involves the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wikipedia.orgresearchgate.net This allows for the controlled introduction of different substituents, including cyclohexylamino groups, to produce a wide range of symmetric and non-symmetric triazine derivatives. researchgate.net

Interactive Data Table: Properties of Melamine and a Related Cyclohexyl-Substituted Triazine

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Melamine | C₃H₆N₆ | 126.12 | White solid |

| N-Cyclohexyl-1,3,5-triazine-2,4-diamine | C₉H₁₅N₅ | 193.25 | Not specified |

Interactive Data Table: Synthesis of Cyclohexylmelamines

| Product | Reactants | Molar Ratio |

| N,N',N''-tricyclohexylmelamine | Cyclohexylamine, Cyanuric chloride | 3:1 |

| N,N''-dicyclohexylmelamine | Cyclohexylamine, 2,4-dichloro-6-amino-s-triazine | 2:1 |

Structure

3D Structure

Properties

IUPAC Name |

2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N6/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H5,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEJGRHXJIQFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971431 | |

| Record name | N~2~-Cyclohexyl-1,3,5-triazinane-2,4,6-triimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5606-25-7 | |

| Record name | N2-Cyclohexyl-1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5606-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-Cyclohexyl-1,3,5-triazinane-2,4,6-triimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of Cyclohexylmelamine

Established Synthetic Pathways for Cyclohexylmelamine Formation

The primary and most established industrial pathway to N-substituted melamines, including cyclohexylmelamine, involves the reaction of dicyandiamide (B1669379) with the corresponding amine. This method is an extension of the well-known process for manufacturing unsubstituted melamine (B1676169) from dicyandiamide.

2 C₄H₁₁N + C₂H₄N₄ → C₉H₁₆N₆ + (side products)This process is typically carried out at elevated temperatures and pressures, often in the presence of a catalyst to improve reaction rates and yields.

Cyclisation Mechanisms in Cyclohexylmelamine Synthesis

The formation of the 1,3,5-triazine (B166579) ring is a critical step in the synthesis of cyclohexylmelamine. The mechanism is understood to proceed through the cyclotrimerization of cyanamide (B42294) derivatives. In the synthesis starting from dicyandiamide and cyclohexylamine (B46788), the process involves several key stages.

Initially, under reaction conditions, dicyandiamide is believed to be in equilibrium with or dissociate into cyanamide (H₂N-CN). nii.ac.jp This highly reactive intermediate is central to the formation of the triazine ring. The presence of an amine, such as cyclohexylamine, can facilitate this process and also react with the cyanamide species.

The proposed cyclization mechanism involves the following steps:

Formation of Guanidine (B92328) Intermediate : Cyclohexylamine acts as a nucleophile, attacking the nitrile carbon of a cyanamide molecule or a related intermediate derived from dicyandiamide. This leads to the formation of a substituted guanidine, specifically N-cyclohexylguanidine.

Dimerization and Cyclization : The substituted guanidine intermediate can then react with other cyanamide molecules or with dicyandiamide itself. The assembly of three C-N units, with at least one originating from the N-cyclohexylguanidine, leads to the formation of the six-membered triazine ring. The process is a type of cyclocondensation, where molecules of ammonia (B1221849) may be eliminated. nii.ac.jp

Role of Precursor Interactions in Cyclohexylmelamine Elaboration

The interaction between the precursors, dicyandiamide and cyclohexylamine, is fundamental to the synthesis. Dicyandiamide serves as the primary source for the C₃N₃ backbone of the triazine ring, while cyclohexylamine provides the N-cyclohexyl substituent that defines the final product.

Key precursor interactions include:

Nucleophilic Addition : The primary amine group of cyclohexylamine is a potent nucleophile that readily attacks the electrophilic carbon atoms within dicyandiamide or its cyanamide derivatives. This initial C-N bond formation is crucial for incorporating the cyclohexyl moiety. nih.gov

Catalysis and Reaction Conditions : The synthesis is often performed by heating the amine hydrochloride salt with dicyandiamide, sometimes without a solvent (fusion) or in a high-boiling solvent. nih.govbeilstein-journals.org The acidic conditions provided by the amine salt can help catalyze the necessary bond-forming and rearrangement reactions. The direct fusion of amine salts with cyanoguanidine (dicyandiamide) at temperatures between 135-165°C is a documented method for producing substituted biguanides, which are key intermediates en route to triazines. nih.gov

The stoichiometry and reaction conditions (temperature, pressure, and catalyst) are carefully controlled to maximize the yield of the desired monosubstituted cyclohexylmelamine and to minimize the formation of undesired byproducts, such as unsubstituted melamine or more highly substituted derivatives.

Advanced Reaction Mechanisms in Cyclohexylmelamine Synthesis

Beyond the traditional dicyandiamide route, research has explored alternative and more advanced reaction mechanisms for synthesizing substituted triazines. These methods often provide different pathways for ring formation and can offer advantages in terms of substrate scope and reaction conditions.

Mechanistic Investigations of Cyclohexylmelamine Formation from Diguanide and Isothiocyanate Esters

The reaction between biguanides and isothiocyanates provides a versatile route to 1,3,5-triazine derivatives. While not as common for industrial-scale synthesis of cyclohexylmelamine, this pathway is of significant mechanistic interest. A biguanide (B1667054), such as cyclohexylbiguanide, can react with an acyl or carbonyl isothiocyanate. oup.com

The proposed mechanism proceeds as follows:

Nucleophilic Attack : The terminal amino group of the biguanide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group (-N=C=S). oup.com

Intermediate Formation : This initial attack forms a linear thiourea-type intermediate.

Intramolecular Cyclization : The intermediate then undergoes an intramolecular cyclization. A nitrogen atom from the biguanide backbone attacks the carbonyl (or acyl) carbon that was part of the isothiocyanate ester.

Dehydration/Elimination : The resulting cyclic intermediate eliminates a molecule (e.g., water or alcohol), leading to the formation of the stable, aromatic 1,3,5-triazine ring. oup.com

This reaction pathway can lead to the formation of oxo- and/or thioxo-substituted triazines, which can be subsequently converted to the corresponding amino derivatives. The table below summarizes the types of triazine products that can be obtained from the reaction of arylbiguanides with different isothiocyanates, illustrating the versatility of this synthetic approach.

| Biguanide Reactant | Isothiocyanate Reactant | Primary Triazine Product Type | Reference |

| Arylbiguanide | Benzoyl Isothiocyanate | 4(or 2)-Arylguanidino-2(or 4)-phenyl-6-thioxo-1,6-dihydro-s-triazine | oup.com |

| Arylbiguanide | Ethoxycarbonyl Isothiocyanate | 4-Arylguanidino-2-oxo-6-thioxo-tetrahydro-s-triazine | oup.com |

| Phenylbiguanide | Phenyl Isothiocyanate | 4-Imino-1-phenyl-2-phenylimino-6-thioxohexahydro-s-triazine | oup.com |

This table illustrates analogous reactions that provide a basis for the potential synthesis of cyclohexylmelamine derivatives.

Alternative Cyclisation Pathways in Melamine Derivative Synthesis

Several other cyclization strategies have been developed for the synthesis of substituted melamine derivatives, which could be adapted for cyclohexylmelamine. These methods often involve different starting materials and reaction conditions.

From Biguanides and Esters : The condensation of a substituted biguanide with an ester is a common method for producing 2-substituted-4,6-diamino-1,3,5-triazines. clockss.org For example, reacting N-cyclohexylbiguanide with an appropriate ester in the presence of a strong base like sodium methoxide (B1231860) would yield a corresponding N-cyclohexylmelamine derivative. The reaction involves the nucleophilic attack of the biguanide on the ester's carbonyl carbon, followed by cyclization and elimination of an alcohol. clockss.org

From Amidines and Isothiocyanates : A multicomponent reaction involving an amidine and two equivalents of an aryl isothiocyanate can produce 1,3,5-triazine-2(1H)-thione derivatives under microwave irradiation. clockss.org This demonstrates a pathway where the triazine ring is constructed from smaller, non-biguanide fragments.

One-Pot Synthesis via Amidinothioureas : A one-pot method has been developed where isothiocyanates react with N,N-diethylamidines to form an amidinothiourea intermediate. This intermediate then reacts with a carbamidine in the presence of a thiophile like mercury(II) chloride to generate trisubstituted 1,3,5-triazines. researchgate.net

Derivatization Strategies for Cyclohexylmelamine

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different properties. wikipedia.org For cyclohexylmelamine, derivatization typically targets the reactive N-H bonds of the primary amino groups on the triazine ring. These strategies are used to synthesize a wide array of molecules with specific functionalities.

Common derivatization reactions for cyclohexylmelamine include:

N-Alkylation : The introduction of an alkyl group onto the nitrogen atoms of the amino substituents. This can be achieved using alkyl halides or via reductive amination. wikipedia.org The reaction converts a primary or secondary amine on the triazine ring into a secondary or tertiary amine, altering the compound's steric and electronic properties. wikipedia.orgorganic-chemistry.org

N-Acylation : The reaction of the amino groups with acyl chlorides or anhydrides to form N-acyl derivatives (amides). libretexts.org This is a common strategy to introduce carbonyl functionalities. The reaction is typically robust and can be performed under various conditions, including solvent-free systems. orientjchem.orgresearchgate.net

Condensation with Aldehydes and Ketones : The primary amino groups of cyclohexylmelamine can react with aldehydes or ketones to form imines (Schiff bases). libretexts.org Further condensation can lead to the formation of N,N'-alkylidene bisamides if both primary amino groups on the triazine ring react. researchgate.net These reactions are fundamental in creating larger, more complex structures. sigmaaldrich.comwikipedia.org

The table below outlines these common derivatization strategies and the resulting products.

| Derivatization Strategy | Reagent Type | Resulting Functional Group | Reference |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | wikipedia.org |

| N-Acylation | Acyl Chloride, Anhydride | N-Substituted Amide | libretexts.org |

| Condensation | Aldehyde, Ketone | Imine (Schiff Base) | libretexts.org |

Chemical Transformations of the Cyclohexylmelamine Core

The cyclohexylmelamine molecule, characterized by a stable triazine ring and reactive amino groups, can undergo various chemical transformations. A primary example of such a transformation is its condensation with aldehydes. This reaction is fundamental to the formation of aminoplast resins, where cyclohexylmelamine can act as a modifier.

The condensation reaction typically involves the reaction of the amino groups of cyclohexylmelamine with an aldehyde, most commonly formaldehyde (B43269). The initial step involves the formation of a hydroxymethyl derivative. This is followed by a condensation step, either through the reaction with another amino group or by self-condensation, leading to the formation of methylene (B1212753) or ether bridges. This process results in the creation of a cross-linked polymer network. The cyclohexyl group remains as a pendant group on the triazine ring, influencing the final properties of the resin. The general cyclohexylmelamine of this type is one in which one of the amino hydrogens is replaced by a cyclohexyl group. google.com

Table 1: Key Chemical Transformations of Cyclohexylmelamine

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Condensation | Aldehydes (e.g., Formaldehyde) | Hydroxymethyl derivatives, Aminoplast resins | Formation of cross-linked polymers for resin applications. google.com |

Synthesis of Substituted Cyclohexylmelamine Analogues

The synthesis of substituted cyclohexylmelamine analogues involves introducing additional or different substituent groups onto the melamine core. These methods allow for the fine-tuning of the molecule's chemical and physical properties.

One significant method involves the reaction of melamine or an N-substituted melamine derivative, such as cyclohexylmelamine, with an alcohol. google.com This reaction is conducted by heating the mixture in the presence of a catalyst system and hydrogen. google.com The catalyst is typically a mixture of a hydrogenation catalyst and a dehydrogenation catalyst. google.com

The reaction proceeds through a mechanism where the alcohol is first dehydrogenated to form an aldehyde or ketone. This intermediate then reacts with an amino group on the triazine ring to form a Schiff base, which is subsequently hydrogenated to yield the N-substituted product. This process can be used to introduce a variety of alkyl or aralkyl groups, depending on the alcohol used. google.com For instance, reacting melamine with cyclohexanol (B46403) would be a direct route to synthesizing cyclohexylmelamine itself. Further reaction of cyclohexylmelamine with other alcohols can lead to di- or tri-substituted analogues.

Table 2: Catalytic System for N-Substitution of Melamine Derivatives google.com

| Catalyst Type | Examples of Metals | Function |

|---|---|---|

| Hydrogenation Catalyst | Iron, Cobalt, Nickel, Copper, Ruthenium, Rhodium, Palladium, Iridium, Platinum | Catalyzes the hydrogenation of the intermediate Schiff base. |

| Dehydrogenation Catalyst | Copper, Zinc, Iron, Chromium, Nickel, Barium (and their oxides) | Catalyzes the dehydrogenation of the alcohol to an aldehyde/ketone. |

Another synthetic route is the amide exchange reaction. This method involves the reaction between melamine and a corresponding amide derivative to produce an N-substituted melamine. google.com This approach provides an alternative pathway for creating analogues of cyclohexylmelamine by selecting appropriate amide-containing reactants. google.com

These synthetic strategies are crucial for developing a wide range of N-substituted melamine derivatives, which are valuable as intermediates for pharmaceuticals, dyes, and paints, and as components in the formation of various resin materials. google.com

Compound Index

Theoretical and Computational Investigations of Cyclohexylmelamine

Quantum Chemical Studies on Cyclohexylmelamine Molecular Structures

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. rsc.org These computational methods can elucidate molecular geometry, electronic structure, and other key characteristics. nih.gov

Electronic Structure Elucidation via Ab Initio Methods

Ab initio methods, meaning "from first principles," are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without the use of empirical parameters. mdpi.comuol.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), provide a rigorous approach to determining the electronic structure of a molecule. mdpi.com For a molecule like Cyclohexylmelamine, ab initio calculations would yield its ground-state energy, wavefunction, and electron density distribution. This information is crucial for understanding its stability, reactivity, and bonding characteristics. While these methods are powerful, no specific ab initio studies on Cyclohexylmelamine have been found in the public domain.

Reaction Pathway Analysis and Transition State Modeling for Cyclohexylmelamine Reactions

Understanding how a molecule is formed is a central theme in chemistry. Computational methods can map out the energetic landscape of a chemical reaction, identifying intermediates and transition states. smu.edumt.com

Computational Elucidation of Cyclohexylmelamine Formation Mechanisms

The synthesis of Cyclohexylmelamine would likely involve the reaction of melamine (B1676169) with a cyclohexylating agent. Computational chemistry can be used to explore various potential reaction mechanisms. smu.edu By calculating the energies of reactants, products, and all conceivable intermediates and transition states, a detailed reaction coordinate diagram can be constructed. This allows for the identification of the most energetically favorable pathway. mt.com Such studies can distinguish between different mechanistic possibilities, such as SN1 or SN2 type reactions, and provide a molecule-by-molecule picture of the bond-forming and bond-breaking processes. mt.com Despite the utility of these methods, no computational studies detailing the formation mechanism of Cyclohexylmelamine have been published.

Simulation of Reaction Kinetics Pertaining to Cyclohexylmelamine Derivatives

Beyond the reaction pathway, computational methods can also simulate the kinetics of a reaction. nih.govhinsberg.netnih.gov By using transition state theory and calculating the activation energy from the potential energy surface, rate constants for elementary reaction steps can be estimated. ansys.com This allows for the simulation of the concentration of reactants, products, and intermediates over time. youtube.com Such simulations are invaluable for optimizing reaction conditions and understanding the factors that control the reaction rate. For derivatives of Cyclohexylmelamine, these simulations could predict how different substituents on the cyclohexyl or triazine ring affect the reaction kinetics. Currently, there is no available literature that presents reaction kinetics simulations for Cyclohexylmelamine or its derivatives.

Spectroscopic Feature Prediction via Computational Chemistry for Cyclohexylmelamine

Computational spectroscopy is a powerful tool for interpreting experimental spectra and can even predict spectral features before a molecule is synthesized. core.ac.ukdiva-portal.org By calculating the properties that govern the interaction of molecules with electromagnetic radiation, theoretical spectra can be generated.

For Cyclohexylmelamine, theoretical calculations could predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. libretexts.org DFT calculations are commonly used to compute the vibrational frequencies and intensities, which can then be plotted to generate a theoretical IR spectrum. diva-portal.org Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts for ¹H and ¹³C nuclei. wien2k.atresearchgate.net These predicted spectra would be invaluable for the identification and characterization of Cyclohexylmelamine in a laboratory setting. A comparison of calculated and experimental spectra can confirm the molecular structure. researchgate.net However, no such computational spectroscopic predictions for Cyclohexylmelamine are currently available in the scientific literature.

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical for Cyclohexylmelamine)

| Spectroscopic Technique | Calculated Parameter | Potential Insights for Cyclohexylmelamine |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (N-H, C-N, C-H bonds) and fingerprint region for structural confirmation. |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complementary information to IR, particularly for symmetric vibrations. |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm), Coupling Constants (Hz) | Information on the chemical environment of hydrogen atoms in the cyclohexyl and amine groups. |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Information on the carbon skeleton, distinguishing between the cyclohexyl and triazine ring carbons. |

Theoretical Vibrational Spectroscopy of Cyclohexylmelamine

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Theoretical calculations are essential for assigning the various vibrational modes observed in experimental spectra, such as those from Infrared (IR) and Raman spectroscopy. While specific, published DFT calculations for cyclohexylmelamine are not widely available, the methodology for such an analysis is well-established. mdpi.com

A computational study would typically involve optimizing the molecular geometry of cyclohexylmelamine using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d)). researchgate.net Following optimization, vibrational frequency calculations are performed. The results provide a set of normal modes, each with a corresponding frequency and intensity, which can be correlated with experimental IR and Raman data. researchgate.net These calculations help assign specific stretching, bending, and torsional motions to the observed spectral bands. For instance, studies on melamine and its derivatives have successfully used this approach to assign vibrations of the triazine ring and substituent groups. usm.myacs.org

For cyclohexylmelamine, theoretical vibrational analysis would identify key modes associated with its distinct functional groups: the triazine ring, the amino groups, and the cyclohexyl substituent. An illustrative table of expected vibrational modes is presented below.

Table 1: Illustrative Theoretical Vibrational Modes for Cyclohexylmelamine

| Vibrational Mode | Functional Group | Expected Wavenumber Region (cm⁻¹) |

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic/Triazine) | Triazine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Cyclohexyl Ring | 2850 - 3000 |

| C=N Stretch | Triazine Ring | 1500 - 1650 |

| N-H Bend | Amino (-NH₂) | 1550 - 1650 |

| C-H Bend | Cyclohexyl Ring | 1440 - 1465 |

| Triazine Ring Breathing | Triazine Ring | 970 - 1000 |

| C-N Stretch | Cyclohexyl-N Bond | 1200 - 1350 |

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual values would require specific DFT calculations for cyclohexylmelamine.

Advanced NMR Parameter Prediction for Cyclohexylmelamine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, have become highly effective for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netcsic.es This predictive power is invaluable for confirming structures and assigning complex spectra.

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com This computational approach has been successfully applied to various nitrogen-containing heterocyclic compounds and complex natural products to resolve structural ambiguities.

For cyclohexylmelamine derivatives, GIAO-DFT calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atomic position. This would allow for a direct comparison with experimental data, aiding in the complete assignment of the NMR spectra. Such calculations are particularly useful for distinguishing between different isomers or conformations. A recent study on melamine derivatives demonstrated the utility of DFT calculations in understanding their electronic structure and interaction with other molecules. csic.es

An illustrative table of the types of NMR parameters that would be predicted for cyclohexylmelamine is provided below.

Table 2: Illustrative Predicted NMR Parameters for Cyclohexylmelamine

| Nucleus | Atom Position | Predicted Parameter |

| ¹³C | Triazine Ring (C=N) | Chemical Shift (δ, ppm) |

| ¹³C | Cyclohexyl Ring (C-1') | Chemical Shift (δ, ppm) |

| ¹³C | Cyclohexyl Ring (C-2', C-3', C-4') | Chemical Shift (δ, ppm) |

| ¹H | Amino (-NH₂) | Chemical Shift (δ, ppm) |

| ¹H | Cyclohexyl Ring (H-1') | Chemical Shift (δ, ppm) |

| ¹H | Cyclohexyl Ring (Axial/Equatorial H) | Chemical Shift (δ, ppm) |

Note: This table is illustrative. The actual chemical shift values would be the output of specific GIAO-DFT calculations.

Advanced Analytical Characterization Techniques for Cyclohexylmelamine and Its Derivatives.

Spectroscopic Methods for Structural Elucidation of Cyclohexylmelamine

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds like cyclohexylmelamine. numberanalytics.comegyankosh.ac.in By analyzing the interaction of molecules with electromagnetic radiation, valuable information about functional groups, bonding, and atomic connectivity can be obtained. numberanalytics.comresearchgate.net

Infrared (IR) spectroscopy is a powerful, non-destructive technique widely used for the qualitative analysis of molecular structures by identifying the functional groups present. frontiersin.orgnih.gov When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. researchgate.net An IR spectrum, a plot of absorbance or transmittance versus frequency, reveals these characteristic absorption bands. nih.gov

In the analysis of cyclohexylmelamine, IR spectroscopy can confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for N-H stretching vibrations of the amine groups, C-N stretching vibrations within the triazine ring and between the ring and the cyclohexyl substituent, and C-H stretching and bending vibrations of the cyclohexyl group. The precise frequencies and intensities of these bands provide a molecular fingerprint, aiding in the identification and purity assessment of the compound. The use of techniques like Attenuated Total Reflectance (ATR)-FTIR allows for the analysis of solid and liquid samples with minimal preparation. frontiersin.org

Table 1: Expected Characteristic Infrared Absorption Bands for Cyclohexylmelamine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3500 - 3300 |

| C-H (alkane) | Stretch | 3000 - 2850 |

| C=N (triazine ring) | Stretch | 1680 - 1620 |

| N-H (amine) | Bend | 1650 - 1580 |

| C-N | Stretch | 1350 - 1000 |

This table is generated based on typical ranges for the specified functional groups and does not represent experimentally verified data for cyclohexylmelamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. aocs.orgconductscience.com It provides information on the number, type, and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). aocs.orgconductscience.com The chemical shift, signal splitting (multiplicity), and integration of peaks in an NMR spectrum reveal the electronic environment and neighboring atoms for each nucleus. conductscience.com

For cyclohexylmelamine derivatives, ¹H NMR would distinguish between the protons on the cyclohexyl ring and the protons of the amine groups. The chemical shifts would indicate their respective chemical environments, and the splitting patterns would reveal the number of adjacent protons. Similarly, ¹³C NMR spectroscopy would provide distinct signals for each unique carbon atom in the cyclohexyl ring and the triazine ring. organicchemistrydata.org Advanced 2D NMR techniques can further establish the connectivity between different parts of the molecule, confirming the structure of derivatives. conductscience.com The development of linear-scaling computational methods for predicting NMR chemical shifts can also aid in the assignment of complex spectra. q-chem.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Cyclohexylmelamine

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) |

| ¹H | Amine (N-H) | Broad signal, variable |

| ¹H | Cyclohexyl (CH, CH₂) | 1.0 - 2.0 |

| ¹³C | Cyclohexyl (CH, CH₂) | 25 - 50 |

| ¹³C | Triazine Ring (C=N) | 160 - 170 |

This table provides estimated chemical shift ranges based on general principles and similar structures, not specific experimental data for cyclohexylmelamine.

Chromatographic and Mass Spectrometric Approaches for Cyclohexylmelamine Purity and Compositional Analysis

The combination of chromatography and mass spectrometry provides a powerful platform for the separation, identification, and quantification of components in a mixture. organomation.comlabinsights.nl These hyphenated techniques are essential for assessing the purity of cyclohexylmelamine and analyzing its derivatives and metabolites. organomation.comlabinsights.nl

High-resolution mass spectrometry (HRMS) is a critical tool in drug metabolism studies, enabling the accurate determination of the elemental composition of metabolites. nih.govchromatographyonline.com Unlike unit mass resolution instruments, HRMS can distinguish between ions with very close mass-to-charge ratios, which is crucial for identifying unknown compounds in complex biological matrices. umb.eduresearchgate.net When coupled with liquid chromatography (LC), HRMS allows for the separation of metabolites before their accurate mass measurement and fragmentation analysis. nih.gov

In the context of cyclohexylmelamine, LC-HRMS would be employed to identify potential metabolites formed in biological systems. By comparing the accurate mass of a potential metabolite to that of the parent drug, the type of biotransformation (e.g., oxidation, conjugation) can be deduced. chromatographyonline.com Subsequent fragmentation of the metabolite ion (MS/MS) provides structural information, helping to pinpoint the site of modification on the molecule. chromatographyonline.com This level of detail is vital for understanding the metabolic fate of the compound.

The analysis of mixtures containing cyclohexylmelamine and its derivatives often requires advanced separation techniques to resolve all components. numberanalytics.com High-performance liquid chromatography (HPLC) is a cornerstone technique, particularly in its reversed-phase mode, for separating non-volatile compounds. funaab.edu.ngchromatographyonline.com The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of impurities or related substances. chromatographyonline.com

Other advanced techniques that could be applied include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC by using columns with smaller particle sizes. cpur.in

Supercritical Fluid Chromatography (SFC): Uses a supercritical fluid as the mobile phase, which can be advantageous for separating certain types of compounds and is considered a "green" chromatography technique. numberanalytics.com

Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of cyclohexylmelamine. Derivatization may be necessary to increase volatility. americanpharmaceuticalreview.com GC coupled with mass spectrometry (GC-MS) is a powerful combination for identification. cpur.in

These techniques, often coupled with mass spectrometry, are indispensable for quality control, ensuring the purity of cyclohexylmelamine and for the comprehensive analysis of complex mixtures in various research and industrial settings. cpur.in

Thermal Analysis Techniques for Cyclohexylmelamine Reaction Kinetics

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. cam.ac.uk These methods are valuable for studying the thermal stability, decomposition, and reaction kinetics of materials like cyclohexylmelamine. mdpi.comnumberanalytics.com

The primary techniques used in this area are:

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. numberanalytics.commdpi.com TGA can determine the temperatures at which cyclohexylmelamine decomposes and can be used to study the kinetics of its thermal degradation.

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. numberanalytics.comresearchgate.net DSC can detect phase transitions such as melting, as well as exothermic or endothermic processes associated with decomposition or reaction. crimsonpublishers.com

By analyzing the data from TGA and DSC experiments at different heating rates, kinetic parameters such as activation energy and reaction order for the decomposition of cyclohexylmelamine can be determined. This information is crucial for understanding the thermal stability of the compound and predicting its behavior under various temperature conditions. mdpi.com

Differential Scanning Calorimetry in Reaction Mechanism Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.comnih.gov This method is widely used to investigate thermal transitions such as melting, crystallization, and glass transitions. torontech.com In the context of reaction mechanism studies, DSC can detect the heat absorbed (endothermic) or released (exothermic) during chemical reactions, providing valuable information on reaction kinetics, curing processes, and the influence of catalysts or reactants on the thermal profile. nih.govnih.gov

While specific DSC data for cyclohexylmelamine is not extensively detailed in publicly available literature, the analysis of related melamine (B1676169) compounds provides a strong framework for understanding its expected thermotropic behavior. For instance, studies on other melamine derivatives can reveal how different substituents on the triazine ring affect melting points and reaction enthalpies.

A DSC experiment on a melamine derivative typically shows distinct peaks corresponding to thermal events. For example, the analysis of melaminium phthalate, a salt of melamine, shows a sharp exothermic peak in its thermal analysis curve at 253.6°C, which is attributed to its melting point and the onset of decomposition. usm.my The enthalpy of such transitions can be quantified by integrating the area under the DSC peak, offering insight into the energy of the process. youtube.com By studying these transitions under different conditions (e.g., varying heating rates), kinetic parameters can be determined, shedding light on the reaction mechanism. nih.gov

Table 1: Illustrative DSC Data for a Melamine Derivative (Melaminium Phthalate) This table presents data from a related compound to illustrate the typical output of a DSC analysis, as specific data for cyclohexylmelamine is not publicly documented.

| Parameter | Observed Value | Description |

| Onset Temperature | ~245 °C | The temperature at which the thermal transition begins. |

| Peak Temperature | 253.6 °C | The temperature at which the rate of heat flow is at its maximum, often corresponding to the melting point. usm.my |

| Transition Type | Exothermic | The process releases heat, indicating a chemical reaction or crystallization event occurring with melting. usm.my |

| Enthalpy of Transition (ΔH) | Varies | The total heat absorbed or released during the transition, calculated from the peak area. |

| Data is inferred from studies on related melamine salts. usm.my |

Thermogravimetric Analysis for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of materials. perkinelmer.com It works by continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). ipfdd.de The resulting data, plotted as mass versus temperature, provides a thermal stability profile, indicating the temperatures at which the material decomposes and the percentage of mass lost at each stage. perkinelmer.com

The thermal stability of cyclohexylmelamine is dictated by the strength of the bonds within the cyclohexyl and melamine moieties. The thermal decomposition of pure melamine is known to begin at temperatures around 280°C, with significant weight loss occurring up to 400°C. researchgate.net The introduction of a cyclohexyl group is expected to influence this profile. The thermal decomposition of cyclohexane (B81311) itself is known to initiate via C-C bond fission. rsc.org Therefore, the TGA profile of cyclohexylmelamine would likely exhibit a multi-stage decomposition pattern, potentially starting with the loss of the cyclohexyl group or fragmentation involving both the ring and the triazine core.

Table 2: Representative TGA Data for Melamine Derivatives This table compiles findings from related melamine compounds to demonstrate how TGA characterizes thermal stability. Specific data for cyclohexylmelamine is not publicly documented.

| Compound | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Moiety |

| Melaminium Phthalate usm.my | Stage 1 | 246 - 256 | 63.4 | Phthalate |

| Stage 2 | 285 - 303 | ~34 | Melamine | |

| Melamine (general) researchgate.net | Single Stage | 280 - 400 | ~90-100 | Full Molecule |

| Melamine Cyanurate scispace.com | Single Stage | ~350 - 450 | >95 | Full Complex |

| Data compiled from literature on various melamine derivatives to illustrate TGA profiles. usm.myresearchgate.netscispace.com |

Applications of Cyclohexylmelamine in Polymer Chemistry and Material Science

Cyclohexylmelamine as a Monomeric Unit in Polymer Synthesis

Cyclohexylmelamine can function as a monomeric or co-monomeric unit in the synthesis of various polymer systems, most notably in the formation of aminoplast resins. These resins are a class of thermosetting polymers produced by the reaction of an amino compound with an aldehyde.

Condensation Polymerization Mechanisms Involving Cyclohexylmelamine

The synthesis of polymers from cyclohexylmelamine typically proceeds via condensation polymerization, a form of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or methanol (B129727) as by-products. savemyexams.combyjus.com The process for creating cyclohexylmelamine-based resins, analogous to other melamine-formaldehyde (MF) resins, involves several key stages. google.comncsu.edu

The primary mechanism involves the reaction of cyclohexylmelamine with an aldehyde, most commonly formaldehyde (B43269). This process can be broken down into two main reaction steps:

Hydroxymethylation (or Methylolation): In the initial stage, formaldehyde adds to the amino groups of the cyclohexylmelamine molecule under neutral or slightly alkaline conditions. The N-H bonds on the triazine ring are reactive sites for this addition, forming hydroxymethyl groups (-CH₂OH). The presence of the cyclohexyl group on one of the nitrogens sterically hinders the reaction at that site but leaves the other amino groups available for reaction.

Condensation: Following hydroxymethylation, the condensation stage occurs, typically under acidic conditions and with the application of heat. The hydroxymethylated intermediates react with each other or with remaining amino groups on other cyclohexylmelamine molecules. This step involves the elimination of water and results in the formation of methylene (B1212753) (-CH₂-) or methylene ether (-CH₂-O-CH₂-) bridges between the triazine rings, leading to the gradual build-up of the polymer chain. pcimag.comwoodresearch.sk

Table 1: Stages in Condensation Polymerization of Cyclohexylmelamine with Formaldehyde

| Stage | Description | Key Reactions | Conditions |

| Monomer Activation | Cyclohexylmelamine and formaldehyde are used as primary monomers. sigmaaldrich.com | N/A | Mixture of reactants |

| Hydroxymethylation | Formaldehyde adds to the amino groups of cyclohexylmelamine. | >N-H + HCHO → >N-CH₂OH | Alkaline or neutral pH |

| Condensation/Polymerization | Hydroxymethyl groups react with other amino or hydroxymethyl groups, eliminating water to form bridges. | >N-CH₂OH + H-N< → >N-CH₂-N< + H₂O | Acidic pH, Heat |

| Etherification (Optional) | Hydroxymethyl groups react with an alcohol (e.g., butanol) to form ether linkages. | >N-CH₂OH + R-OH → >N-CH₂-O-R + H₂O | Acidic pH, Heat |

Incorporation of Cyclohexylmelamine into Polymer Architectures

The incorporation of cyclohexylmelamine units dictates the final polymer architecture. Due to the multiple reactive sites on the melamine (B1676169) core, the polymerization process naturally leads to the formation of branched and ultimately complex, three-dimensional network structures. mdpi.com The specific architecture is heavily influenced by reaction parameters such as the molar ratio of reactants (e.g., cyclohexylmelamine to formaldehyde), pH, and reaction temperature. woodresearch.sk

The bulky cyclohexyl group plays a significant role in defining the polymer's structure. It introduces steric hindrance that can affect the rate and extent of reaction at the substituted nitrogen atom, potentially leading to a more controlled or predictable branching pattern compared to unsubstituted melamine. This can influence the final polymer's physical properties, including its solubility, viscosity, and mechanical characteristics. The resulting polymers are typically amorphous and form highly durable materials upon curing. frontiersin.org The development of living polymerization techniques has further expanded the ability to create complex and well-defined polymer architectures, including star and comb polymers, although their application with melamine-based monomers is a specialized area of research. rsc.orgappleacademicpress.com

Role of Cyclohexylmelamine in Polymer Crosslinking and Network Formation

One of the most significant applications of cyclohexylmelamine-based resins is as crosslinking agents for other functional polymers. allnex.com These resins, particularly in their etherified forms (e.g., alkoxylated cyclohexylmelamine-formaldehyde resins), are highly effective at creating robust thermoset networks when combined with polymers containing hydroxyl, carboxyl, or amide functionalities. pcimag.comallnex.com This crosslinking process is fundamental to the performance of many industrial coatings, adhesives, and laminates. yqxpolymer.com

Mechanistic Aspects of Cyclohexylmelamine-Induced Crosslinking

The crosslinking reaction is typically activated by heat and catalyzed by a strong acid, such as a sulfonic acid. researchgate.netresearchgate.net The mechanism involves the reaction of the functional groups on the cyclohexylmelamine resin with the complementary groups on the backbone polymer.

For an etherified cyclohexylmelamine resin reacting with a hydroxyl-containing polymer (e.g., a polyester (B1180765) or acrylic polyol), the key steps are:

Catalyst-Induced Activation: The acid catalyst protonates an alkoxymethyl group on the melamine resin.

Carbocation Formation: The protonated group becomes unstable and eliminates an alcohol molecule (e.g., butanol), forming a resonance-stabilized carbocation on the methylene carbon.

Nucleophilic Attack: A hydroxyl group from the backbone polymer acts as a nucleophile, attacking the carbocation.

Crosslink Formation: A stable ether linkage is formed between the two polymer chains, and the catalyst is regenerated.

This process repeats throughout the polymer matrix, leading to the formation of a dense, three-dimensional network. yqxpolymer.com The efficiency and rate of this reaction depend on factors like the cure temperature, catalyst concentration, and the basicity of the melamine derivative. researchgate.netwernerblank.com The crosslinking of polymers with functional groups like carboxylates or epoxides can also occur through reactions with melamine derivatives. google.com

Functional Polymer Design Utilizing Cyclohexylmelamine

The use of cyclohexylmelamine as a crosslinker is a key strategy in functional polymer design, allowing for the creation of materials with specific, enhanced properties. sunychem.commdpi.com By forming a highly crosslinked network, these resins impart significant improvements to the final product. stahl.com

The properties conferred by cyclohexylmelamine-based crosslinking include:

Enhanced Mechanical Properties: Increased hardness, scratch resistance, and abrasion resistance. yqxpolymer.comsunychem.com

Improved Chemical and Environmental Resistance: The stable crosslinked network provides excellent resistance to solvents, chemicals, and environmental factors like acid rain. wernerblank.com

Thermal Stability: The thermoset nature of the cured material allows it to maintain its properties at elevated temperatures. sunychem.com

Aesthetic Qualities: In coatings, these crosslinkers contribute to high gloss and a durable finish. sunychem.compolyolspolymers.com

The hydrophobic cyclohexyl group can also influence surface properties and compatibility with other components in a formulation. Compared to more common methylated or butylated melamine resins, the cyclohexyl derivative can offer a unique balance of flexibility, cure response, and hydrophobicity. allnex.com This allows for the fine-tuning of polymer systems for demanding applications, such as automotive topcoats and industrial protective finishes. yqxpolymer.com

Table 2: Impact of Cyclohexylmelamine Crosslinking on Polymer Properties

| Property | Enhancement | Underlying Mechanism |

| Hardness & Durability | Significant increase | Formation of a rigid, high-density 3D covalent network. allnex.com |

| Chemical Resistance | Improved resistance to solvents and acids | Stable ether and methylene linkages are less susceptible to chemical attack. wernerblank.com |

| Thermal Stability | Increased | Covalent crosslinks prevent polymer chains from flowing at high temperatures. sunychem.com |

| Adhesion | Enhanced on various substrates | Polar nature of the triazine ring and functional groups promote surface interaction. allnex.com |

| Gloss & Finish | High gloss and smooth surface | Formation of a uniform, continuous film during the curing process. sunychem.com |

Cyclohexylmelamine-Modified Polymers for Specific Chemical Reactivities

Polymers can be modified with cyclohexylmelamine to introduce specific chemical functionalities and reactivities. This modification can be achieved either by synthesizing a polymer with cyclohexylmelamine as a co-monomer or by post-polymerization modification. uwo.ca The resulting functional polymers possess reactive sites derived from the melamine structure, which can be exploited for subsequent reactions.

The design of such functional polymers is a growing area of research, aiming to create "smart" materials that can respond to specific stimuli or possess tailored catalytic or recognition properties. frontiersin.orgmdpi.com The presence of the triazine ring, with its specific electronic and structural characteristics, makes cyclohexylmelamine an interesting component for developing advanced materials for applications in coatings, composites, and electronics.

Influence of Cyclohexylmelamine Moieties on Polymer Reaction Kinetics

The introduction of a cyclohexyl group to a melamine molecule would likely impart significant steric hindrance. This bulky, non-polar cycloaliphatic group can be expected to influence the kinetics of polymerization reactions, such as those involving the reaction of melamine with formaldehyde to form aminoplast resins.

The rate of polymerization is influenced by several factors, including monomer reactivity, steric effects, and the electronic nature of the substituents. msu.edu In the context of cyclohexylmelamine, the bulky cyclohexyl group could sterically hinder the approach of other monomers or reactive species to the amino groups on the triazine ring. This could potentially slow down the propagation steps of the polymerization process compared to unsubstituted melamine. rsc.org

A hypothetical comparison of reaction rate constants for the polymerization of melamine and cyclohexylmelamine with an aldehyde could be represented as follows. It is important to note that this table is illustrative and based on general chemical principles, not on specific experimental data for cyclohexylmelamine.

| Monomer | Hypothetical Relative Rate Constant (k) | Primary Influencing Factor |

| Melamine | k | Baseline reactivity |

| Cyclohexylmelamine | < k | Steric hindrance from the cyclohexyl group |

Advanced Polymer Applications Featuring Cyclohexylmelamine Functionality

While specific advanced polymer applications featuring cyclohexylmelamine are not well-documented, we can extrapolate potential uses based on the properties that the cyclohexyl group would impart to a polymer matrix. The incorporation of a bulky, hydrophobic cyclohexyl moiety could enhance several material properties.

Polymers modified with cyclohexylmelamine could potentially exhibit improved thermal stability, enhanced hydrophobicity, and better compatibility with non-polar polymer matrices. These properties could be advantageous in a variety of advanced applications. For instance, in the realm of polymer-modified bitumen for paving, the addition of polymers can significantly improve performance at extreme temperatures and enhance durability. dynasolgroup.commdpi.comnih.govpetronaftco.com The hydrophobic nature of a cyclohexyl-modified polymer could contribute to better moisture resistance in such applications.

Another potential area of application is in the development of specialized coatings and adhesives. The modification of polymer backbones with functional groups can tailor properties for specific uses, such as wood adhesives or materials for wound treatment. researchgate.net The incorporation of cyclohexylmelamine could lead to coatings with increased hardness and scratch resistance due to the rigid cycloaliphatic structure.

The table below outlines potential advanced applications and the likely property enhancements derived from cyclohexylmelamine incorporation. This information is speculative and based on the expected contributions of the cyclohexyl group.

| Potential Application Area | Key Property Enhancement from Cyclohexylmelamine | Rationale |

| High-Performance Coatings | Increased hardness, scratch resistance, and hydrophobicity | The rigid and bulky cyclohexyl group can increase surface hardness and create a more water-repellent surface. |

| Advanced Composites | Improved compatibility with non-polar fillers and fibers | The non-polar nature of the cyclohexyl group can enhance interfacial adhesion with non-polar reinforcements. |

| Polymer-Modified Asphalt | Enhanced thermal stability and moisture resistance | The bulky structure can increase the softening point, while the hydrophobic nature repels water. dynasolgroup.commdpi.comnih.govpetronaftco.com |

| Flame Retardant Systems | Contribution to char formation and thermal insulation | Melamine compounds, in general, are known for their flame-retardant properties. |

Environmental Fate and Degradation Pathways of Cyclohexylmelamine

Abiotic Degradation Mechanisms of Cyclohexylmelamine in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical substances. normecows.com For cyclohexylmelamine, these mechanisms primarily include photolysis, hydrolysis, and oxidation, which can occur in water, soil, and air. noack-lab.commicrobe.com

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. google.comnih.gov This process is a significant degradation pathway for many organic pollutants in the environment. researchgate.net Photodegradation can occur through direct absorption of light by the compound or indirectly through reactions with photochemically generated reactive species. taylorandfrancis.commdpi.com

It is plausible that the cyclohexyl group in cyclohexylmelamine could influence its photolytic behavior compared to melamine (B1676169). The degradation mechanism may involve the cleavage of the bond between the cyclohexyl group and the triazine ring or transformations within the triazine ring itself.

Table 1: Factors Influencing Photolytic Degradation

| Factor | Influence on Photodegradation | Reference |

|---|---|---|

| Light Wavelength & Intensity | Degradation rate depends on the overlap between the compound's absorption spectrum and the incident light spectrum. Higher intensity can increase the rate. | taylorandfrancis.com |

| pH | Can alter the chemical species of the compound and its light absorption properties, thus affecting the degradation rate. | noack-lab.com |

| Photosensitizers | Substances like humic acids or metal ions can absorb light and transfer energy to the target compound, accelerating its degradation. | researchgate.net |

| Oxygen | Can participate in photooxidative reactions, often leading to the formation of carbonyl groups and chain cleavage in polymers. | google.com |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolytic stability of a compound is a critical factor in its environmental persistence, especially in aqueous systems. koreascience.kr Melamine itself is generally considered stable to hydrolysis across a wide pH range. at.ua However, coatings made from melamine-formaldehyde resins have been shown to undergo hydrolysis, particularly at the crosslinks and methoxy (B1213986) groups, a process that is accelerated by acidic conditions. nist.gov

For cyclohexylmelamine, the C-N bond connecting the cyclohexyl group to the triazine ring is a potential site for hydrolysis. This reaction would lead to the formation of ammeline (B29363) (or other hydroxylated melamine derivatives) and cyclohexylamine (B46788). The rate of hydrolysis is expected to be dependent on pH and temperature. koreascience.kr Studies on related compounds, such as acrylic-melamine coatings, show that hydrolysis can be an auto-catalytic process, where the acidic products of the reaction accelerate further degradation. nist.gov Given the lack of specific experimental data, the hydrolytic stability of cyclohexylmelamine remains an area requiring further investigation.

Oxidative degradation involves the reaction of a substance with oxidizing agents. In the environment, this often occurs through reactions with reactive oxygen species (ROS) like hydroxyl radicals (•OH). mdpi.com Oxidation is a major degradation pathway for many organic compounds, including amines. nih.govnih.gov

The degradation of amines in aqueous systems can proceed through several mechanisms, including autoxidation and reactions mediated by metal ions. researchgate.netresearchgate.net For N-substituted amines, common oxidative pathways include N-dealkylation and oxidation of the amino group to form N-oxides or hydroxylamines. nih.govresearchgate.net In the case of cyclohexylmelamine, oxidative degradation in an aqueous system would likely be initiated by the attack of hydroxyl radicals. This could lead to two primary transformation pathways:

N-dealkylation: The cleavage of the cyclohexyl group from the triazine ring, yielding melamine (which can be further degraded) and cyclohexanone (B45756) or cyclohexanol (B46403).

Ring Oxidation: Hydroxylation of the triazine ring, leading to the formation of hydroxylated derivatives.

These reactions can ultimately lead to the opening of the triazine ring and mineralization to carbon dioxide, water, and ammonia (B1221849). mdpi.com The rate of oxidative degradation can be influenced by the presence of metal ions, which can catalyze the formation of ROS. normecows.com

Biotic Degradation Pathways of Cyclohexylmelamine

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. nist.govresearchgate.net This is a crucial process for the removal of many pollutants from the environment. nih.gov

The microbial metabolism of s-triazine compounds, including melamine and the herbicide atrazine (B1667683), has been extensively studied. researchgate.netnih.govasm.org Many bacterial strains capable of using these compounds as a nitrogen or carbon source have been isolated from soil and industrial sites. researchgate.netasm.org

The established microbial degradation pathway for melamine involves a series of sequential hydrolytic deaminations, converting melamine to ammeline, then to ammelide, and finally to cyanuric acid. asm.orgnih.gov The cyanuric acid ring is then cleaved to yield carbon dioxide and ammonia. researchgate.net For N-alkylated s-triazines like atrazine, the initial step is typically the enzymatic removal of the alkyl side chains before the deamination of the ring begins. researchgate.netnih.gov

Based on these established pathways, it is highly probable that the microbial metabolism of cyclohexylmelamine would proceed via an initial N-dealkylation step, where the cyclohexyl group is cleaved from the triazine ring. This would result in the formation of melamine, which would then enter the well-documented degradation pathway described above. The N-alkyl substituents on the s-triazine ring of some herbicides are known to hinder microbial metabolism, so the rate of degradation may be dependent on the ability of specific microbial communities to perform this initial dealkylation. researchgate.net

Table 2: Microbial Degradation of Melamine and its Derivatives

| Compound | Degrading Microorganism(s) | Metabolic Pathway | Reference |

|---|---|---|---|

| Melamine | Klebsiella terragena, Nocardioides sp., Pseudomonas sp. | Sequential deamination to ammeline, ammelide, and cyanuric acid. | asm.orgnih.gov |

| Ammeline | Klebsiella terragena, Guanine deaminase producing bacteria | Deamination to ammelide. | nih.gov |

| Ammelide | Klebsiella terragena | Deamination to cyanuric acid. | nih.gov |

| Cyanuric Acid | Methyloversatilis sp., Microbacterium sp. | Ring cleavage to CO2 and ammonia. | at.uaasm.org |

The biodegradation of s-triazines is facilitated by specific enzymes produced by microorganisms. researchgate.net For melamine and atrazine, the key enzymes belong to the amidohydrolase superfamily. nih.gov

The enzyme responsible for the first step in melamine degradation is melamine deaminase (also known as TriA). uniprot.orgnih.gov This enzyme catalyzes the hydrolytic deamination of melamine to ammeline and subsequently ammeline to ammelide. uniprot.org The enzyme atrazine chlorohydrolase (AtzA) initiates atrazine degradation by removing its chlorine atom. nih.gov Interestingly, TriA and AtzA are 98% identical in their amino acid sequence but have distinct substrate specificities. nih.gov Melamine deaminase has been shown to have no activity towards halo-substituted triazines like atrazine, while AtzA does not act on melamine. nih.govqmul.ac.uk

The ability of melamine deaminase to degrade N-substituted melamines like cyclohexylmelamine has not been explicitly reported. The enzyme's specificity appears to be directed towards the amino groups on the triazine ring. researchgate.net It is possible that the bulky cyclohexyl group could cause steric hindrance, preventing the enzyme from binding effectively. Therefore, the enzymatic degradation of cyclohexylmelamine would likely depend on a different set of enzymes, specifically N-alkylamidohydrolases, capable of cleaving the N-cyclohexyl bond first. Enzymes like AtzB and AtzC, which are involved in the degradation of atrazine metabolites by removing ethyl and isopropyl groups, demonstrate that bacteria possess enzymes capable of cleaving N-alkyl bonds on a triazine ring. nih.gov It is plausible that similar enzymes could act on the N-cyclohexyl substituent of cyclohexylmelamine, initiating its biodegradation.

Formation of Degradation Products from Cyclohexylmelamine and Their Further Transformation.

Identification of Primary Degradation Intermediates of Cyclohexylmelamine

The initial and most significant step in the breakdown of Cyclohexylmelamine is the enzymatic cleavage of the bond between the nitrogen atom of the triazine ring and the cyclohexyl group. This process, known as N-dealkylation, is a common pathway in the microbial metabolism of N-substituted s-triazine herbicides and other xenobiotics. jabonline.innih.govnih.govcdc.gov This initial fission results in the formation of two distinct primary intermediates: melamine and a cyclohexyl-derived compound.

Oxidative N-dealkylation, often catalyzed by cytochrome P450 monooxygenases in microorganisms, is a likely mechanism. nih.govmdpi.com This reaction would hydroxylate the carbon atom of the cyclohexane (B81311) ring attached to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield melamine and cyclohexanone. Alternatively, hydrolytic cleavage could yield melamine and cyclohexanol.

The primary degradation products are therefore identified as:

Melamine: The core s-triazine structure remaining after the removal of the cyclohexyl group.

Cyclohexanone/Cyclohexanol: The six-carbon ring released during dealkylation, likely present as a ketone or alcohol.

| Compound Name | Chemical Formula | Role in Degradation | Formation Pathway |

|---|---|---|---|

| Melamine | C₃H₆N₆ | Primary Intermediate | N-Dealkylation of Cyclohexylmelamine |

| Cyclohexanone | C₆H₁₀O | Primary Intermediate | Oxidative N-Dealkylation of Cyclohexylmelamine |

| Cyclohexanol | C₆H₁₂O | Primary Intermediate | Hydrolytic N-Dealkylation of Cyclohexylmelamine |

Secondary Transformation Pathways of Cyclohexylmelamine Degradation Products

Following the initial dealkylation, the primary intermediates undergo further microbial degradation. The transformation pathways for both melamine and the cyclohexyl moiety are well-characterized in environmental microbiology.

Transformation of Melamine: The melamine molecule undergoes a stepwise hydrolytic deamination process, where its amino groups are sequentially replaced by hydroxyl groups. nih.govasm.org This metabolic pathway is catalyzed by a series of microbial hydrolase enzymes and is the established route for the mineralization of s-triazine rings. nih.govnih.gov

Melamine to Ammeline: The first deamination converts melamine into ammeline. nih.govnih.govresearchgate.net

Ammeline to Ammelide: A second deamination transforms ammeline into ammelide. nih.govasm.org

Ammelide to Cyanuric Acid: The final deamination step yields cyanuric acid, a key and stable intermediate in the pathway. taylorandfrancis.comresearchgate.net

Ring Cleavage of Cyanuric Acid: Cyanuric acid does not typically accumulate in the environment. It is further hydrolyzed by the enzyme cyanuric acid hydrolase, which opens the triazine ring. nih.govasm.orgnih.gov The resulting linear molecule is then completely mineralized to carbon dioxide (CO₂) and ammonia (NH₃). nih.govuni-konstanz.de

Transformation of Cyclohexanone/Cyclohexanol: The cyclohexyl-derived intermediates are also subject to microbial metabolism. Cyclohexanol is typically oxidized to cyclohexanone. The six-carbon ring of cyclohexanone is then cleaved, often via a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the ring to form a lactone. This lactone is subsequently hydrolyzed to a linear dicarboxylic acid (e.g., adipic acid), which can be readily metabolized by microorganisms through central metabolic pathways like the beta-oxidation cycle.

| Compound Name | Chemical Formula | Precursor | Transformation Pathway |

|---|---|---|---|

| Ammeline | C₃H₅N₅O | Melamine | Hydrolytic Deamination |

| Ammelide | C₃H₄N₄O₂ | Ammeline | Hydrolytic Deamination |

| Cyanuric Acid | C₃H₃N₃O₃ | Ammelide | Hydrolytic Deamination |

| Carbon Dioxide | CO₂ | Cyanuric Acid | Hydrolytic Ring Cleavage & Mineralization |

| Ammonia | NH₃ | Cyanuric Acid | Hydrolytic Ring Cleavage & Mineralization |

Future Directions and Emerging Research Avenues for Cyclohexylmelamine

Novel Synthetic Approaches for Cyclohexylmelamine and Derivatives

The synthesis of N-substituted melamine (B1676169) derivatives like cyclohexylmelamine is an area of active research, moving towards more efficient, selective, and environmentally benign methodologies. Traditional methods often require harsh conditions, but modern approaches focus on catalytic systems and innovative reaction pathways.

One promising future direction involves the catalytic modification of melamine using alcohols. Researchers have explored methods for reacting melamine or its N-substituted derivatives with an alcohol, such as cyclohexanol (B46403), by heating in the presence of a catalyst mixture. google.com This can include combinations of a hydrogenase and a dehydrogenase with hydrogen, which facilitates the introduction of the cyclohexyl substituent onto the amino groups of the triazine ring. google.com Such methods are being developed to be applicable to a wide variety of alcohols, offering a versatile platform for creating a library of N-substituted melamines with diverse functionalities. google.com

Future research will likely focus on refining these catalytic processes to improve yields and reduce energy consumption. The development of heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. Furthermore, exploring multicomponent reactions, where several starting materials react in a single step to form the desired product, could provide a highly efficient route to complex melamine derivatives. mdpi.com These strategies, which have been successful for other nitrogen-containing heterocycles, represent a significant opportunity for the synthesis of novel cyclohexylmelamine-based structures. mdpi.comamazon.com

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

| Catalytic N-Alkylation | Direct reaction of melamine with an alcohol (e.g., cyclohexanol) in the presence of hydrogenation/dehydrogenation catalysts. google.com | Utilizes readily available starting materials; applicable to various alcohols. google.com | Improving catalyst efficiency, selectivity, and reusability. |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants to build the final molecule. mdpi.com | High atom economy, reduced waste, operational simplicity. | Designing novel reaction pathways for triazine ring formation with pendant cyclohexyl groups. |

| Flow Chemistry | Continuous synthesis in microreactors instead of batch production. | Enhanced safety, precise control over reaction parameters, easier scalability. | Adapting existing batch syntheses to continuous flow systems for industrial-scale production. |

| Bio-catalysis | Use of enzymes to catalyze specific synthetic steps. | High selectivity, mild reaction conditions, environmentally friendly. | Identifying or engineering enzymes for the selective alkylation of melamine. |

Advanced Theoretical Modeling for Cyclohexylmelamine Systems

While experimental research provides concrete data, advanced theoretical and computational modeling offers a powerful complementary tool for predicting the properties and behavior of cyclohexylmelamine systems. To date, specific computational studies on cyclohexylmelamine are limited, representing a significant avenue for future research. However, the methodologies applied to other polymers and small molecules can be readily adapted.

Future theoretical work will likely employ quantum mechanics methods, such as Density Functional Theory (DFT), to investigate the electronic structure of cyclohexylmelamine. These calculations can predict molecular geometry, reactivity, and spectroscopic properties, guiding the design of new derivatives with tailored characteristics. For instance, modeling can help understand how the cyclohexyl group influences the electron distribution on the triazine ring, which is crucial for its role in applications like flame retardancy and polymer resin formation.

Molecular dynamics (MD) simulations are another key area for future research. MD can model the behavior of cyclohexylmelamine within a polymer matrix, such as a polyamide or polyester (B1180765). wikipedia.org These simulations can provide insights into:

Dispersion and Aggregation: How individual cyclohexylmelamine molecules interact with each other and with the polymer chains.

Interfacial Interactions: The strength of the adhesion between cyclohexylmelamine and the host material, which is critical for the mechanical properties of composites.

Thermal Stability: Simulating the system at high temperatures to understand the initial stages of thermal decomposition, a key mechanism in flame retardancy. pinfa.eu

By combining these theoretical approaches, researchers can build a comprehensive understanding of structure-property relationships, accelerating the development of new materials and reducing the need for extensive trial-and-error experimentation.

Innovative Applications of Cyclohexylmelamine in Advanced Materials

The primary applications for melamine and its derivatives have traditionally been in resins and as nitrogen-based flame retardants. pinfa.eunih.gov The incorporation of a cyclohexyl group offers opportunities to modify these properties and create innovative materials with enhanced performance.